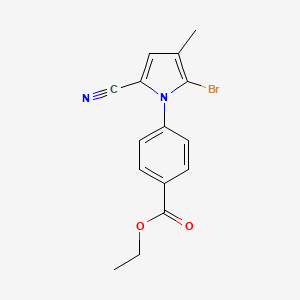

Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate

Description

Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate is a substituted pyrrole-benzoate ester characterized by a bromo (Br), cyano (CN), and methyl (CH₃) group on the pyrrole ring, which is linked to an ethyl benzoate moiety via the para position of the benzene ring (Figure 1). The electron-withdrawing substituents (Br, CN) may influence its reactivity, solubility, and interactions in biological systems, while the methyl group could enhance steric stability.

Properties

IUPAC Name |

ethyl 4-(2-bromo-5-cyano-3-methylpyrrol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c1-3-20-15(19)11-4-6-12(7-5-11)18-13(9-17)8-10(2)14(18)16/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXCXWCSQXEEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2Br)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate involves several steps. One common method includes the reaction of 4-bromo-3-methyl-1H-pyrrole-2-carbonitrile with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere of nitrogen or argon . The product is then purified using column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrrole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Chemistry

Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules and heterocyclic compounds through various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

| Reaction Type | Description |

|---|---|

| Substitution | Replacing bromine with nucleophiles |

| Oxidation | Using KMnO₄ to oxidize the compound |

| Reduction | Reducing cyano to amine with LiAlH₄ |

Biology

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines.

Case Study Example :

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against specific cancer cell lines, suggesting its potential as a therapeutic agent.

Medicine

The compound is under investigation for its therapeutic potential in treating diseases such as cancer and infections. Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activities or cellular pathways.

Research Findings :

Preliminary findings from pharmacological studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Industry

In industrial applications, this compound is valuable for developing new materials and chemical processes. Its properties can be leveraged in the formulation of polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Antimicrobial Activity

- Sulfonamidobenzamide (SABA) Derivatives: SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) shares a benzoate core but differs in its sulfonamidobenzamide group and chloro substituent. SABA1 exhibits a MIC of 0.45–0.9 mM against E. coli (DtolC::tet), highlighting its potency in efflux-compromised bacteria . In contrast, the target compound’s pyrrole ring and cyano group may alter its antimicrobial efficacy, though direct activity data are unavailable in the evidence.

- Pyrazole-Benzenesulfonamide Derivatives: Compound 17 (a pyrazole derivative with bromo, chlorophenyl, and tetrahydroindolyl groups) demonstrates antibacterial properties, with a melting point of 129–130°C and IR peaks at 1670 cm⁻¹ (C=O) and 3385 cm⁻¹ (NH) .

Physicochemical Properties

- Solubility and Reactivity: The target compound’s Br and CN groups likely reduce solubility in polar solvents compared to ethyl 4-(dimethylamino)benzoate, which is used in resin cements for its high reactivity and degree of conversion . The electron-withdrawing nature of Br/CN may also slow polymerization reactions compared to dimethylamino-substituted analogs.

Toxicological Considerations

Alkyl benzoates like ethyl benzoate exhibit low acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rats) . However, the target compound’s bromo and cyano substituents may introduce hepatotoxicity or neurotoxicity risks, as seen in other halogenated aromatics. No direct toxicology data are available in the evidence, necessitating further study.

Key Research Findings and Gaps

- Synthetic Challenges : Introducing multiple electron-withdrawing groups (Br, CN) on pyrrole may require specialized reagents or conditions compared to simpler benzoate esters.

- Data Gaps : Biological activity (e.g., MIC, IC₅₀) and detailed spectroscopic data (e.g., NMR, X-ray) for the target compound are absent in the evidence, limiting direct comparisons.

Biological Activity

Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate, a compound with the CAS number 142015-91-6, is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a bromine atom and a cyano group in its structure suggests potential reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, a related pyrrole derivative was shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Studies have demonstrated that similar compounds can exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mode of action typically involves disruption of bacterial cell membranes or interference with essential metabolic processes .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, some pyrrole derivatives have been identified as inhibitors of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases, including diabetes and cancer. By inhibiting GSK-3, these compounds can potentially regulate glucose metabolism and promote neuroprotection .

Study on Anticancer Activity

A notable study investigated the anticancer effects of a series of pyrrole derivatives, including this compound. The results showed that these compounds significantly inhibited the proliferation of human cancer cell lines (e.g., MCF7 breast cancer cells) at micromolar concentrations. The study concluded that the presence of cyano and bromo substituents enhances cytotoxicity compared to unsubstituted pyrroles .

Study on Antimicrobial Efficacy

In another research effort, derivatives similar to this compound were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial properties .

Data Summary

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of substituted pyrrole intermediates followed by coupling with ethyl benzoate derivatives. Key steps include:

- Nucleophilic substitution for introducing bromo and cyano groups (e.g., using brominating agents like NBS or KBr/CuBr₂).

- Condensation reactions to form the pyrrole ring, often catalyzed by acetic acid or PTSA .

- Esterification under reflux with ethanol and catalytic sulfuric acid .

Optimization Strategies:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography : Use SHELXTL or SHELXL for structure refinement. Key parameters:

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Antimicrobial Assays :

- Cytotoxicity Testing :

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

Methodological Answer:

- Common Issues :

- Solutions :

Q. How do solvatochromic effects influence the photophysical properties of this compound?

Methodological Answer:

Q. How can DFT calculations predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Computational Setup :

- Applications :

Q. What mechanistic insights explain the role of co-initiators (e.g., ethyl 4-dimethylaminobenzoate) in polymerization reactions involving this compound?

Methodological Answer:

- Reaction Mechanism :

- The co-initiator acts as an electron donor, facilitating photoinduced charge transfer.

- Monitor degree of conversion (DC%) via FTIR by tracking C=C bond depletion (1630–1680 cm⁻¹) .

- Optimization :

- Vary co-initiator ratios (1:1 to 1:2) to balance DC% and mechanical properties.

- Higher amine concentrations (e.g., 2 wt%) improve crosslinking efficiency but may increase cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.